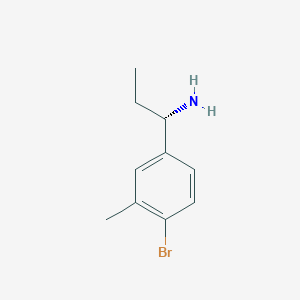
(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methyl group on a phenyl ring, attached to a propan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-bromo-3-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of 4-bromo-3-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques such as chiral HPLC or crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups such as azides, ethers, or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Synthesis: Employed in the synthesis of chiral ligands for asymmetric catalysis.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Neurotransmitter Analog: Studied for its structural similarity to certain neurotransmitters, potentially influencing neurological pathways.
Industry
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Catalysis: Applied in industrial catalytic processes due to its chiral nature.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Bromo-3-methylphenyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(4-Bromo-3-methylphenyl)propan-1-amine: The enantiomer of the compound, with potentially different biological activities.
1-(4-Bromo-3-methylphenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(4-Bromo-3-methylphenyl)propan-2-amine: A positional isomer with the amine group on the second carbon.
Uniqueness
(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and chemical reactivity compared to its enantiomers and positional isomers. This uniqueness makes it valuable in applications requiring high stereochemical purity and specificity.
Propiedades
Fórmula molecular |
C10H14BrN |
|---|---|
Peso molecular |
228.13 g/mol |
Nombre IUPAC |
(1S)-1-(4-bromo-3-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14BrN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10H,3,12H2,1-2H3/t10-/m0/s1 |
Clave InChI |
PHPMCGJEBUCPEV-JTQLQIEISA-N |
SMILES isomérico |
CC[C@@H](C1=CC(=C(C=C1)Br)C)N |
SMILES canónico |
CCC(C1=CC(=C(C=C1)Br)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B12953913.png)
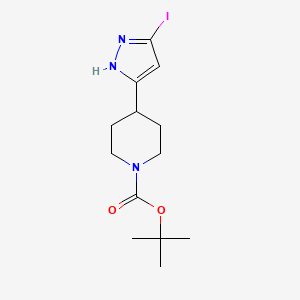
![(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12953943.png)


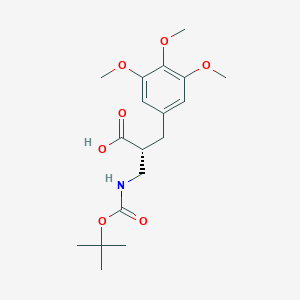
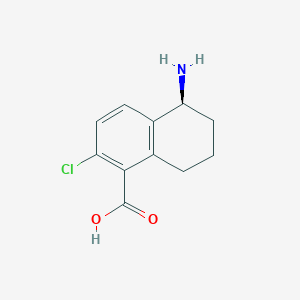

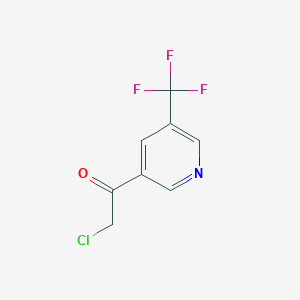
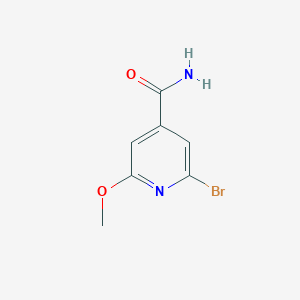
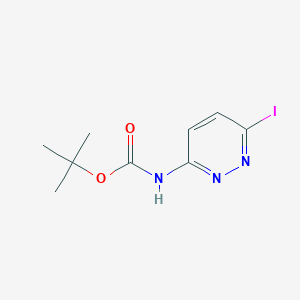
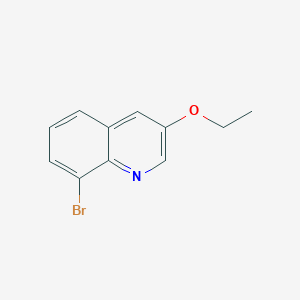
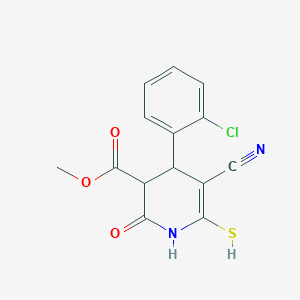
![(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954000.png)
